molecular formula C16H11F3N2O B8193392 (3aS,8aR)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

(3aS,8aR)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B8193392
M. Wt: 304.27 g/mol
InChI Key: UPCGBBBEHMGVTE-KGLIPLIRSA-N
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Description

The compound (3aS,8aR)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic molecule that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an indeno-oxazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,8aR)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. The process begins with the preparation of the indeno-oxazole core, followed by the introduction of the pyridine ring with a trifluoromethyl substituent. Common reagents used in these reactions include trifluoromethylating agents, pyridine derivatives, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3aS,8aR)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, (3aS,8aR)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its trifluoromethyl group can enhance binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3aS,8aR)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,8aR)-2-(4-(Trifluoromethyl)phenyl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
  • (3aS,8aR)-2-(4-(Trifluoromethyl)benzyl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Uniqueness

Compared to similar compounds, (3aS,8aR)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole stands out due to the presence of the pyridine ring, which can participate in additional interactions with biological targets. This structural feature may enhance its binding affinity and specificity, making it a more potent and selective compound for various applications.

Properties

IUPAC Name

(3aR,8bS)-2-[4-(trifluoromethyl)pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)10-5-6-20-12(8-10)15-21-14-11-4-2-1-3-9(11)7-13(14)22-15/h1-6,8,13-14H,7H2/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCGBBBEHMGVTE-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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